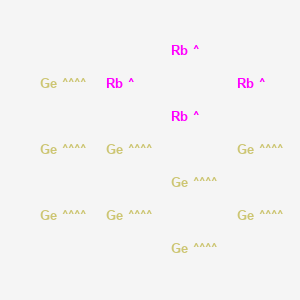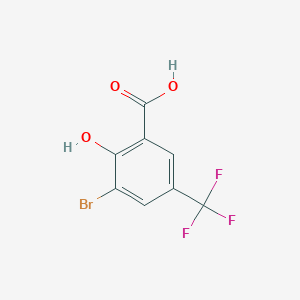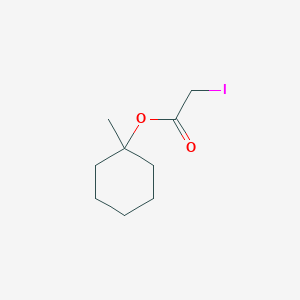
1-Methylcyclohexyl iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclohexyl iodoacetate is an organic compound that belongs to the class of iodoacetates It is characterized by the presence of a cyclohexane ring substituted with a methyl group and an iodoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexyl iodoacetate can be synthesized through the reaction of 1-methylcyclohexanol with iodoacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphoryl chloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylcyclohexyl iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of new esters, amides, or thioesters.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Formation of alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Methylcyclohexyl iodoacetate has several scientific research applications, including:
Biology: Employed in biochemical studies to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-methylcyclohexyl iodoacetate involves its ability to alkylate thiol groups in proteins. This alkylation can inhibit the activity of enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the disruption of glycolysis and other metabolic pathways . The compound’s ability to modify cysteine residues makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Comparación Con Compuestos Similares
Iodoacetamide: Another thiol-reactive compound used for similar applications in protein modification.
Iodoacetic Acid: A related compound with similar reactivity but different solubility and stability properties.
Methylcyclohexanol: The precursor to 1-methylcyclohexyl iodoacetate, used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the iodoacetate group with the stability of the cyclohexane ring. This combination allows for selective modification of proteins and other biomolecules, making it a valuable reagent in both research and industrial applications.
Propiedades
Número CAS |
184699-20-5 |
|---|---|
Fórmula molecular |
C9H15IO2 |
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
(1-methylcyclohexyl) 2-iodoacetate |
InChI |
InChI=1S/C9H15IO2/c1-9(12-8(11)7-10)5-3-2-4-6-9/h2-7H2,1H3 |
Clave InChI |
PZFZUDCUAOTSED-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)OC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
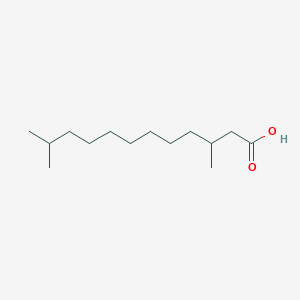
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
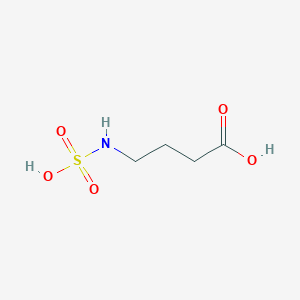
silane](/img/structure/B12558763.png)
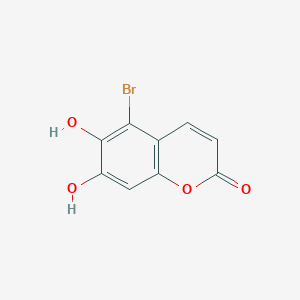
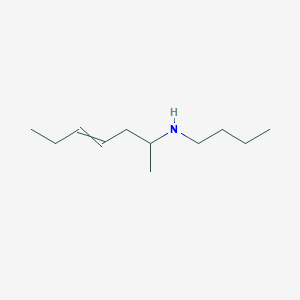
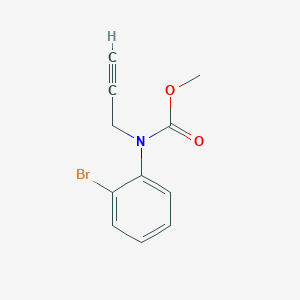
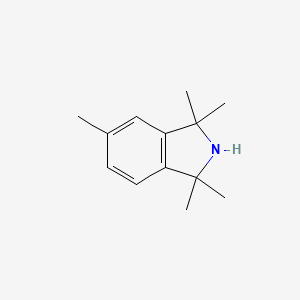
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
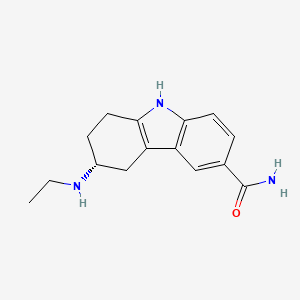
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
